molecular formula C8H5BrClN B15243383 3-Bromo-5-(chloromethyl)benzonitrile CAS No. 1261775-65-8

3-Bromo-5-(chloromethyl)benzonitrile

Cat. No.: B15243383
CAS No.: 1261775-65-8
M. Wt: 230.49 g/mol
InChI Key: UOBQSESRRRXZHQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)benzonitrile: is an organic compound with the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and chloromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)benzonitrile typically involves the bromination and chloromethylation of benzonitrile derivatives. One common method includes the bromination of 5-(chloromethyl)benzonitrile using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can reduce side reactions and improve the stability of the final product . This method is advantageous for large-scale production due to its safety, energy efficiency, and short reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-(chloromethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzonitriles on cellular processes. It can be used to develop new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chloromethyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups contribute to its reactivity and binding affinity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(chloromethyl)benzonitrile is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The specific positioning of these groups allows for selective reactions and the formation of diverse products .

Properties

CAS No.

1261775-65-8

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

3-bromo-5-(chloromethyl)benzonitrile

InChI

InChI=1S/C8H5BrClN/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4H2

InChI Key

UOBQSESRRRXZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CCl

Origin of Product

United States

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